![molecular formula C21H26N2O2S B216416 4-benzyl-N-(2,5-dimethoxyphenyl)piperidine-1-carbothioamide](/img/structure/B216416.png)
4-benzyl-N-(2,5-dimethoxyphenyl)piperidine-1-carbothioamide
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Overview
Description
4-benzyl-N-(2,5-dimethoxyphenyl)piperidine-1-carbothioamide, commonly known as BTCP, is a chemical compound that belongs to the class of piperidine derivatives. BTCP has been studied extensively for its potential application in the field of neuroscience.
Mechanism of Action
The mechanism of action of BTCP involves the inhibition of dopamine reuptake by binding to the dopamine transporter. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can result in various physiological and biochemical effects.
Biochemical and Physiological Effects:
BTCP has been shown to increase locomotor activity in animal models, which is indicative of its stimulant properties. It has also been shown to increase the release of dopamine in the striatum, a region of the brain that is involved in the regulation of movement and reward. Additionally, BTCP has been shown to increase the release of norepinephrine and serotonin, two neurotransmitters that are involved in the regulation of mood and arousal.
Advantages and Limitations for Lab Experiments
BTCP has several advantages for lab experiments, including its high selectivity for the dopamine transporter, which allows for the specific targeting of this protein. However, one limitation of BTCP is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of BTCP. One potential application is the development of radiotracers for imaging studies of the dopamine transporter in the brain. Another potential application is the study of the effects of BTCP on other neurotransmitter systems, such as the glutamatergic system. Additionally, further studies are needed to determine the potential therapeutic applications of BTCP in the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder.
Conclusion:
In conclusion, BTCP is a chemical compound that has been studied extensively for its potential application in the field of neuroscience. Its selective binding to the dopamine transporter makes it a potential candidate for the development of radiotracers for imaging studies of this protein in the brain. However, further studies are needed to determine its potential therapeutic applications and to address its potential toxicity.
Synthesis Methods
The synthesis of BTCP involves the reaction of 1-benzylpiperidine-4-carbothioamide with 2,5-dimethoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is purified by recrystallization using a suitable solvent.
Scientific Research Applications
BTCP has been studied for its potential application as a dopamine transporter ligand. It has been shown to bind selectively to the dopamine transporter, which is a protein responsible for the reuptake of dopamine from the synaptic cleft. This property makes BTCP a potential candidate for the development of radiotracers for imaging studies of the dopamine transporter in the brain.
properties
Product Name |
4-benzyl-N-(2,5-dimethoxyphenyl)piperidine-1-carbothioamide |
---|---|
Molecular Formula |
C21H26N2O2S |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
4-benzyl-N-(2,5-dimethoxyphenyl)piperidine-1-carbothioamide |
InChI |
InChI=1S/C21H26N2O2S/c1-24-18-8-9-20(25-2)19(15-18)22-21(26)23-12-10-17(11-13-23)14-16-6-4-3-5-7-16/h3-9,15,17H,10-14H2,1-2H3,(H,22,26) |
InChI Key |
YMBARMVODKUYNB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)N2CCC(CC2)CC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)N2CCC(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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